

An In-depth Technical Guide to Boc-L-Leucine (Boc-L-Leu-OH)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-leucine (**Boc-L-Leu-OH**), a pivotal amino acid derivative in peptide synthesis and various fields of chemical and pharmaceutical research. This document details its physicochemical properties, provides an exemplary experimental protocol for its application in dipeptide synthesis, and illustrates its biological significance through a key signaling pathway.

Core Properties of Boc-L-Leu-OH

Boc-L-Leu-OH is a white to off-white crystalline solid, widely utilized as a building block in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function prevents unwanted side reactions during peptide coupling, and it can be readily removed under acidic conditions. It is available in both anhydrous and monohydrate forms.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Boc-L-Leu-OH** and a representative dipeptide synthesized from it. Purity levels for commercially available **Boc-L-Leu-OH** are typically high, often exceeding 98%.[1][2] Yields for peptide coupling reactions using **Boc-L-Leu-OH** are generally reported as good to excellent, with specific examples showing yields well above 60%.[3]



Property	Boc-L-Leu-OH (Anhydrous)	Boc-L-Leu-OH (Monohydrate)	Boc-L-Leu-Gly- OMe (Example Product)
Molecular Weight	231.29 g/mol [1][4][5] [6][7]	249.31 g/mol [8]	302.38 g/mol
Chemical Formula	C11H21NO4[5][6]	C11H21NO4·H2O[8]	C14H26N2O5
CAS Number	13139-15-6[1][4][5][6]	200936-87-4[8]	Not Applicable
Melting Point	85-92 °C[1]	80-90 °C[8]	Variable
Optical Rotation	$[\alpha]^{20}/D \sim -25^{\circ}$ (c=2 in Acetic Acid)[1]	$[\alpha]^{20}/D \sim -25^{\circ}$ (c=2 in Acetic Acid)[8]	Variable
Typical Purity (HPLC)	≥98%[1] to ≥99%[5]	≥99%[8]	>95% (after purification)
Typical Reaction Yield	Not Applicable	Not Applicable	>60%[3]

Experimental Protocol: Synthesis of Boc-L-Leu-Gly-OMe

This section provides a detailed methodology for the synthesis of the dipeptide Boc-L-Leu-Gly-OMe, a common application of **Boc-L-Leu-OH** in peptide chemistry.

Objective: To synthesize N-(tert-butoxycarbonyl)-L-leucyl-glycine methyl ester (Boc-L-Leu-Gly-OMe) via a carbodiimide-mediated coupling reaction.

Materials:

- Boc-L-Leucine (Boc-L-Leu-OH)
- Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)



- N-Ethylmorpholine (NEM) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Hexane
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- 1 M aqueous potassium bisulfate (KHSO₄) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Thin Layer Chromatography (TLC) plates (silica gel)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Preparation of the Amine Component: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 equivalent) in a mixture of dichloromethane and dimethylformamide. Cool the solution to 0 °C in an ice bath.
- Neutralization: Add N-ethylmorpholine (1.0-1.1 equivalents) dropwise to the cooled solution to neutralize the hydrochloride salt and liberate the free amine.
- Addition of the Carboxyl Component: In a separate flask, dissolve Boc-L-Leucine (1.0 equivalent) in dichloromethane. Add this solution to the reaction mixture.
- Coupling Agent Addition: To the reaction mixture at 0 °C, add 1-hydroxybenzotriazole (1.0 equivalent) followed by N,N'-dicyclohexylcarbodiimide (1.1 equivalents).



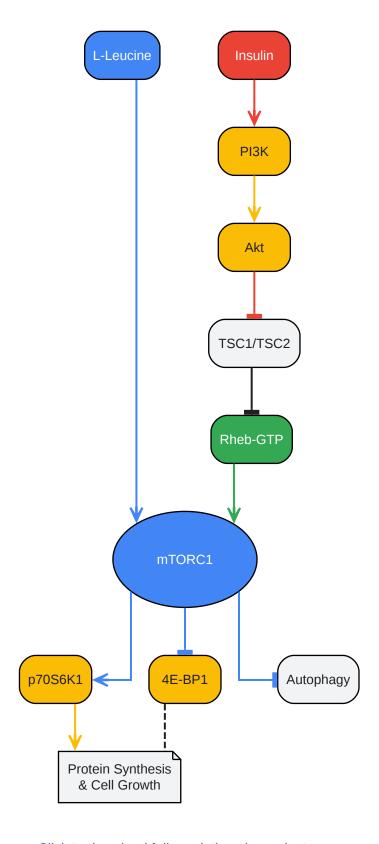
- Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-16 hours. The progress of the reaction can be monitored by TLC.
- Work-up:
 - Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
 Wash the filter cake with ethyl acetate.
 - Combine the filtrate and washes and dilute with ethyl acetate.
 - Wash the organic layer sequentially with 1 M KHSO₄ solution (3 times), saturated NaHCO₃ solution (3 times), and brine (3 times).
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography to yield the pure dipeptide, Boc-L-Leu-Gly-OMe.[9]

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Purity can be further assessed by HPLC.

Mandatory Visualizations The mTOR Signaling Pathway

L-Leucine plays a critical role as a signaling molecule in the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. This makes it a significant area of interest for drug development, particularly in the fields of oncology and metabolic diseases.





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Caption: L-Leucine's role in the mTOR signaling pathway.

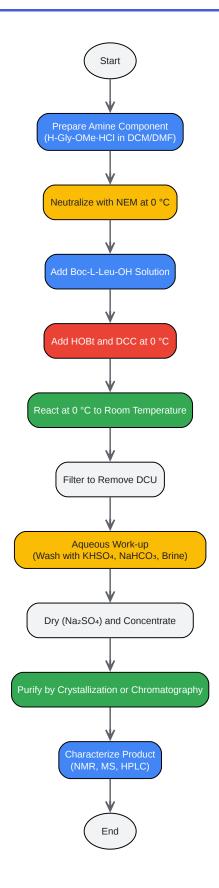




Experimental Workflow for Dipeptide Synthesis

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of Boc-L-Leu-Gly-OMe.





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Caption: Workflow for Boc-L-Leu-Gly-OMe synthesis.



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 [https://www.benchchem.com/product/b558286#boc-l-leu-oh-molecular-weight]

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